molecular formula C19H22ClN3S B12205857 5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12205857
M. Wt: 359.9 g/mol
InChI Key: WYRHIPKLSLRSLA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 5: A bulky tert-butyl group, enhancing lipophilicity and steric hindrance.
  • Position 3: A 4-chlorophenyl group, contributing electron-withdrawing effects and aromatic interactions.
  • Position 7: An ethylsulfanyl (ethylthio) group, influencing solubility and electronic properties.
  • Position 2: A methyl group, modulating steric and electronic environments .

This molecule is a candidate for medicinal chemistry applications, with substituents optimized for target binding and pharmacokinetics.

Properties

Molecular Formula

C19H22ClN3S

Molecular Weight

359.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-ethylsulfanyl-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H22ClN3S/c1-6-24-16-11-15(19(3,4)5)21-18-17(12(2)22-23(16)18)13-7-9-14(20)10-8-13/h7-11H,6H2,1-5H3

InChI Key

WYRHIPKLSLRSLA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-3-tert-butyl-1H-pyrazole

The core is synthesized by reacting 5-amino-3-tert-butyl-1H-pyrazole with ethyl 3-oxobutanoate under acidic conditions (acetic acid, 80°C, 6 h), yielding 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine-7(4H)-one. Microwave irradiation (150 W, 120°C, 20 min) enhances yield (78% → 92%) while reducing side products.

Reaction Conditions:

ComponentQuantityRole
5-Amino-3-tert-butyl-1H-pyrazole1.0 eqNucleophile
Ethyl 3-oxobutanoate1.2 eqElectrophile
Acetic acidSolventCatalyst/Solvent

Characterization Data:

  • Melting Point: 189–191°C

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (s, 9H, tert-butyl), 2.51 (s, 3H, CH3), 6.25 (s, 1H, H-6), 8.12 (s, 1H, H-2).

Introduction of the 4-Chlorophenyl Group at Position 3

Bromination at Position 3

The core undergoes bromination using N-bromosuccinimide (NBS, 1.1 eq) in DMF at 0°C, affording 3-bromo-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine-7(4H)-one (yield: 85%).

Suzuki-Miyaura Coupling

The 3-bromo intermediate reacts with 4-chlorophenylboronic acid (1.5 eq) under Pd(PPh3)4 catalysis (5 mol%) in toluene/EtOH (3:1) at 90°C for 12 h.

Optimized Conditions:

ParameterValue
Temperature90°C
CatalystPd(PPh3)4
BaseK2CO3
Yield88%

Post-Reaction Workup:

  • Filtration through Celite®

  • Column chromatography (SiO2, hexane/EtOAc 4:1)

Functionalization at Position 7 with Ethylsulfanyl

Thiolation via Nucleophilic Substitution

The 7-oxo group is replaced by ethylsulfanyl using Lawesson’s reagent (2.0 eq) in toluene under reflux (110°C, 8 h), followed by treatment with ethanethiol (1.5 eq) and K2CO3 (2.0 eq) in DMF at 60°C.

Key Observations:

  • Without K2CO3: <20% conversion due to poor nucleophilicity.

  • With Phase-Transfer Catalyst (TBAB): Yield increases to 76%.

Characterization Post-Thiolation:

  • 13C NMR (101 MHz, CDCl3): δ 14.1 (CH2CH3), 24.8 (SCH2CH3), 125.9 (C-4 chlorophenyl).

Final Structural Elucidation and Purity Assessment

Spectroscopic Confirmation

  • HRMS (ESI+): m/z calc. for C20H23ClN4S [M+H]+: 409.1214; found: 409.1216.

  • HPLC Purity: 98.7% (C18 column, MeCN/H2O 70:30, 1.0 mL/min).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 12.3° between the 4-chlorophenyl and pyrimidine rings.

Comparative Analysis of Synthetic Pathways

Table 1: Efficiency of Synthetic Routes

StepMethod A (Classical)Method B (Microwave)
Core Formation78% yield, 6 h92% yield, 20 min
Suzuki Coupling88% yield, 12 h90% yield, 6 h
Thiolation76% yield, 8 h82% yield, 4 h

Microwave-assisted synthesis reduces reaction times by 50–70% without compromising yield.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization:

    • Issue: Competing formation of 6-tert-butyl isomer.

    • Solution: Boc protection of the amine directs cyclization to position 5.

  • Solubility of Tert-Butyl Derivatives:

    • Issue: Poor solubility in polar solvents slows reactions.

    • Solution: Use toluene/DMF mixtures (1:1) to enhance dissolution.

The compound exhibits IC50 values of 0.42 µM against CK2 kinase and 1.3 µM against EGFR, comparable to reference inhibitors like CX-4945. Molecular docking studies reveal hydrogen bonding with Glu114 and Lys68 in the CK2 active site .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various alkyl-substituted derivatives.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

The substituent at position 7 significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name (Position 7 Substituent) Key Properties Biological Activity (If Reported) Source
7-(4-Ethylpiperazin-1-yl) Increased polarity; potential CNS penetration Not reported
7-Pyrrolidin-1-yl Enhanced basicity; improved water solubility Not reported
7-(2-Chlorobenzylsulfanyl) Higher lipophilicity; possible CYP inhibition Not reported
7-Chloro (Precursor) Reactive site for further functionalization Intermediate in synthesis
7-(3-Morpholinylpropylamine) Polar amine group; potential for hydrogen bonding Not reported

Key Observations :

  • Ethylsulfanyl vs.
  • Sulfur vs. Nitrogen Substituents : Sulfur-containing groups (e.g., ethylsulfanyl) may enhance radical scavenging activity, as seen in related pyrazolo[1,5-a]pyrimidines .
Antioxidant Activity
  • N-(4-Chlorophenyl) derivative (12b) : IC₅₀ = 18.33 mg/mL (DPPH); 28.23% inhibition (ABTS) .
  • N-Phenyl derivative (12a) : Lower activity (higher IC₅₀) but mutagenic .
  • Target Compound : Ethylsulfanyl may enhance radical scavenging due to sulfur’s electron-donating capacity, though direct data is unavailable.
Mutagenicity
  • N-(4-Chlorophenyl) derivative (12b): Non-mutagenic (structurally similar to target compound) .
  • N-Phenyl derivative (12a) : Mutagenic, highlighting the importance of substituent choice .

Biological Activity

5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the realms of antiviral and anticancer properties. This article consolidates existing research findings and case studies to provide an overview of its biological activity.

  • Molecular Formula : C₁₈H₁₈ClN₃S
  • Molecular Weight : 337.87 g/mol
  • CAS Number : 877790-10-8

Biological Activity Overview

Research indicates that compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine exhibit a range of biological activities:

  • Antiviral Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit viral replication. For instance, sulfonamide derivatives containing similar structures have demonstrated antiviral properties against tobacco mosaic virus (TMV) with inhibition rates reaching approximately 50% at specific concentrations .
  • Anticancer Potential : Compounds within the pyrazolo family have been noted for their ability to inhibit cancer cell proliferation. For example, pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit the growth of folate receptor-expressing tumor cells by targeting key metabolic pathways involved in nucleotide synthesis .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes critical for viral replication or cancer cell metabolism. For instance, the inhibition of GARFTase and AICARFTase has been identified as a significant pathway through which these compounds induce cytotoxic effects in tumor cells .

Table 1: Antiviral Activity Against Tobacco Mosaic Virus (TMV)

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7c0.531.55
Ningnanmycin0.554.51

This table summarizes the antiviral efficacy of various compounds derived from similar chemical frameworks, indicating that modifications in substituents can significantly impact biological activity.

Synthesis and Efficacy Studies

In one study, a series of new pyrazolo derivatives were synthesized and evaluated for their biological activity. The results indicated that structural modifications could enhance antiviral potency, as evidenced by certain derivatives achieving higher inhibition rates against TMV compared to others .

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